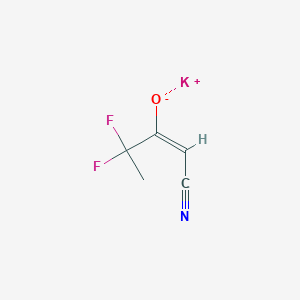

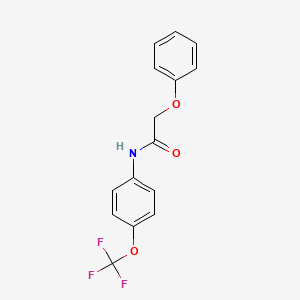

![molecular formula C18H19Cl2N3O2S2 B2511397 N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215834-65-3](/img/structure/B2511397.png)

N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

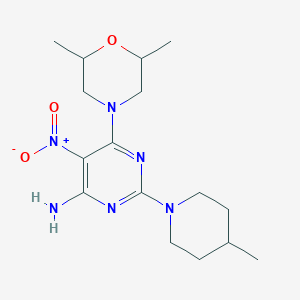

The compound “N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride” is a novel derivative synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The phenyl ring of the benzo[d]thiazol-2-yl group stacks against the Trp279 indole ring through a π–π interaction .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

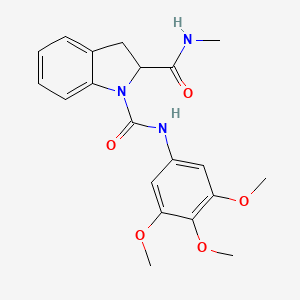

This compound has been investigated for its antimicrobial properties. Notably, one derivative with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring exhibited potent inhibitory activity, with a minimum inhibitory concentration (MIC) of 1.4 µM. This level of potency is comparable to the standard drug vancomycin .

Anti-Proliferative Effects

Researchers have explored the anti-proliferative potential of this compound. Its synthesis methodology involves molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines under solvent-free conditions. The resulting derivatives have demonstrated promising anti-mycobacterial activity .

Organic Light Emitting Diodes (OLEDs)

Interestingly, when this compound coordinates with boron complexes, it exhibits significant blue-shifted and enhanced emission. These materials have been successfully employed as dopant emitters in OLEDs, showing strong emission and low turn-on voltages (ranging from 3.9 to 4.8 V). The performance of OLEDs based on the boron complex-doped emitter surpasses that of the ligand alone .

Crystal Structure Insights

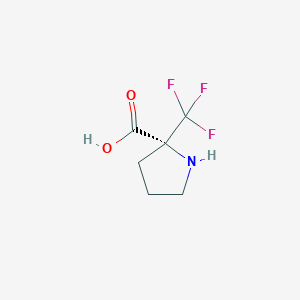

The crystal structure analysis confirms successful acylation of the compound. The C=O bond length is 1.221 Å, and the dihedral angle between the benzothiazole ring and the phenyl ring is minimal (0.18°). Intermolecular hydrogen bonds involving the nitrogen atom of the amide bond and the oxygen atom of water contribute to the crystal packing .

Methodology for Heterocycle Synthesis

This compound’s synthesis method offers several advantages, including gentle reaction conditions, cleaner reactions, satisfactory product yields, and straightforward experimental procedures. It has proven useful for generating novel heterocycles .

Mecanismo De Acción

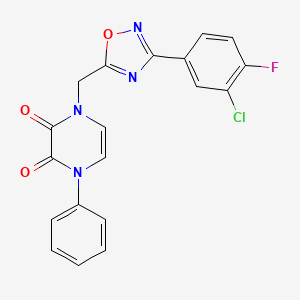

The compounds were evaluated for anti-inflammatory activity and showed the highest IC50 values for COX-1 inhibition . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

The compound has a yield of 58%, and its 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) values have been reported .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2S2.ClH/c19-16-6-5-15(25-16)17(23)22(8-7-21-9-11-24-12-10-21)18-20-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENADBLURLQCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)

![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)